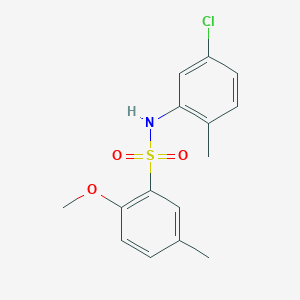
Sodium vinbarbital
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium vinbarbital is a chemical compound that belongs to the barbiturate family. It is a white crystalline powder that is soluble in water and alcohol. Sodium vinbarbital is synthesized by reacting barbituric acid with sodium ethoxide. It has been widely used in scientific research due to its sedative and hypnotic effects.
Mécanisme D'action
Sodium vinbarbital acts on the GABA-A receptor, which is a ligand-gated ion channel. It enhances the activity of GABA, which is an inhibitory neurotransmitter. This leads to an increase in chloride ion influx and hyperpolarization of the neuron. Sodium vinbarbital also inhibits the activity of glutamate, which is an excitatory neurotransmitter. This leads to a decrease in calcium ion influx and depolarization of the neuron.
Biochemical and Physiological Effects
Sodium vinbarbital has several biochemical and physiological effects. It induces sedation, hypnosis, and anesthesia. It also has anticonvulsant and muscle-relaxing effects. Sodium vinbarbital can decrease the metabolic rate and oxygen consumption. It can also decrease the cerebral blood flow and intracranial pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium vinbarbital has several advantages for lab experiments. It has a fast onset of action and a short duration of action. It is also easy to administer and has a predictable effect. Sodium vinbarbital can be used in a wide range of animal models and in vitro experiments.
However, sodium vinbarbital also has some limitations for lab experiments. It can cause respiratory depression and cardiovascular depression. It can also interfere with the immune system and alter the inflammatory response. Sodium vinbarbital can also have a cumulative effect, which can lead to overdose and toxicity.
Orientations Futures
There are several future directions for sodium vinbarbital research. One direction is to investigate its effects on the immune system and inflammatory response. Another direction is to develop new formulations and delivery methods to improve its efficacy and safety. Sodium vinbarbital can also be used in combination with other drugs to enhance its therapeutic effects. Finally, sodium vinbarbital can be used to study the molecular mechanisms of sleep and anesthesia.
Conclusion
In conclusion, sodium vinbarbital is a chemical compound that has been widely used in scientific research due to its sedative and hypnotic effects. It is synthesized by reacting barbituric acid with sodium ethoxide. Sodium vinbarbital acts on the GABA-A receptor and has several biochemical and physiological effects. It has advantages and limitations for lab experiments. There are several future directions for sodium vinbarbital research, including investigating its effects on the immune system and inflammatory response, developing new formulations and delivery methods, and studying the molecular mechanisms of sleep and anesthesia.
Méthodes De Synthèse
Sodium vinbarbital is synthesized by reacting barbituric acid with sodium ethoxide. The reaction takes place in anhydrous ethanol under reflux conditions. The product is obtained by filtration and recrystallization from water. The yield of the reaction is around 70%.
Applications De Recherche Scientifique
Sodium vinbarbital has been widely used in scientific research due to its sedative and hypnotic effects. It has been used as an anesthetic agent in animal studies and in vitro experiments. Sodium vinbarbital has also been used to induce sleep in sleep studies and to treat epilepsy in animal models.
Propriétés
Numéro CAS |
125-44-0 |
|---|---|
Formule moléculaire |
C11H16N2NaO3+ |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
sodium;5-ethyl-5-[(E)-pent-2-en-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16);/q;+1/b7-6+; |
Clé InChI |
OQLZQQCXUHKXAD-UHDJGPCESA-N |
SMILES isomérique |
CC/C=C(\C)/C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
SMILES |
CCC=C(C)C1(C(=O)NC(=O)NC1=O)CC.[Na+] |
SMILES canonique |
CCC=C(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



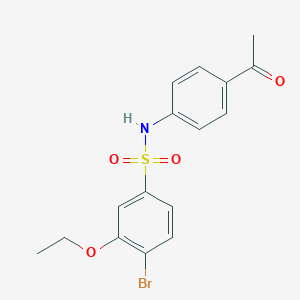
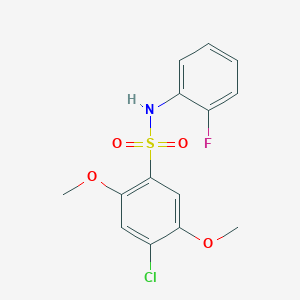
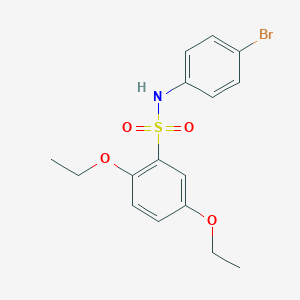

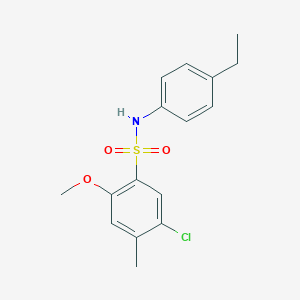

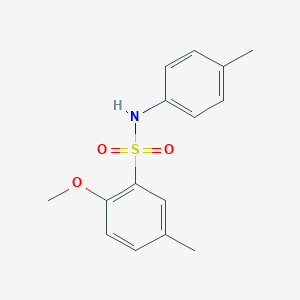
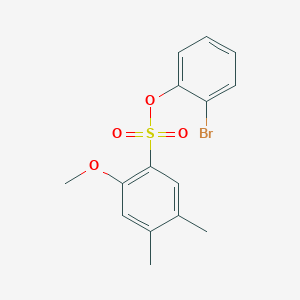
![4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229104.png)
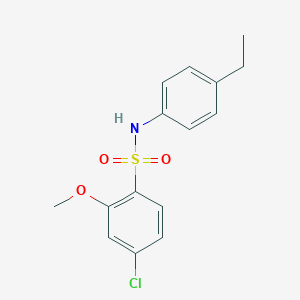


![8-(3-{3-[(2E)-2-{4-Formyl-6-methyl-5-oxo-3-[(phosphonooxy)methyl]pyridin-2(5H)-ylidene}hydrazinyl]benzamido}-4-methylbenzamido)naphthalene-1,3,5-trisulfonic acid](/img/structure/B229113.png)
